molecular formula C10H10N4O2 B179899 Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 167626-50-8

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B179899
CAS No.: 167626-50-8
M. Wt: 218.21 g/mol
InChI Key: HUAQXKUFBUHCCA-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8) is a benzoic acid ester derivative incorporating a 1,2,4-triazole moiety, serving as a versatile chemical building block for research and development. The compound features two key functional groups: an ester and a primary amine, making it a valuable intermediate for further synthetic modification, such as amide coupling or the creation of Schiff bases . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities. Researchers investigating new therapeutic agents may find this compound of interest, as triazole derivatives are well-documented for their antifungal (e.g., fluconazole), anticancer (e.g., letrozole), and antiviral properties . Furthermore, the structural motif of triazoles linked to a benzoate system has been explored in the context of developing inhibitors for drug-resistant bacteria, such as serine β-lactamases in extensively drug-resistant pathogenic E. coli strains . The presence of both triazole and aminobenzoate components suggests potential application in the synthesis of more complex molecules for biochemical screening and drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQXKUFBUHCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377088
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-50-8
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution at the Benzoate Core

The foundational step in synthesizing methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate involves introducing the 1,2,4-triazole ring to the benzoate scaffold. A common approach utilizes 4-hydrazinobenzoic acid as a precursor, which undergoes cyclocondensation with nitriles or thioamides to form the triazole ring. For example, reacting 4-hydrazinobenzoic acid with dialkyl reagents in ethanol under reflux conditions generates 4-(1H-1,2,4-triazol-1-yl)benzoic acid intermediates. Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester derivative.

Critical parameters include:

  • Temperature : Reactions typically proceed at 80–100°C to ensure complete cyclization.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

  • Catalysts : Amberlyst-A21 resin has been employed to facilitate esterification, achieving yields up to 85%.

Regioselective Functionalization of the Triazole Ring

The 1,2,4-triazole ring exhibits three nucleophilic sites (N1, N2, N4), with reactivity influenced by solvent polarity and temperature. Studies using trans-cinnamoyl chloride demonstrate that N1 substitution dominates in tetrahydrofuran (THF) at room temperature, while N2 substitution becomes favorable in acetonitrile (ACN) at 63°C. For this compound, introducing the amino group at the 3-position requires protecting group strategies to prevent undesired side reactions.

A representative protocol involves:

  • Protection of the amino group with tert-butoxycarbonyl (Boc) before triazole ring formation.

  • Deprotection using trifluoroacetic acid (TFA) post-cyclization to restore the amino functionality.

Esterification and Purification Techniques

Fischer Esterification

Esterification of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with methanol under acidic conditions remains the most straightforward method. In a typical procedure, the carboxylic acid is refluxed with excess methanol and catalytic sulfuric acid (2–5 mol%) for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with purification via recrystallization from ethanol/water mixtures yielding >90% purity.

Key spectroscopic data for methyl esters :

  • ¹H NMR : A singlet at δ 3.88 ppm integrates for the methyl ester group.

  • ¹³C NMR : The carbonyl carbon appears at δ 167.0 ppm, while the ester oxygenated carbon resonates at δ 52.8 ppm.

Schlenk Techniques for Air-Sensitive Intermediates

When handling reactive intermediates like acid chlorides, Schlenk lines ensure anhydrous conditions. For instance, converting 4-(1H-1,2,4-triazol-1-yl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under nitrogen atmosphere prevents hydrolysis. Subsequent reaction with methanol at 0–5°C minimizes side products, yielding the methyl ester in 75–80% yield.

Optimization of Reaction Conditions

Solvent Effects on Yield and Regioselectivity

Solvent polarity profoundly impacts both reaction efficiency and regioselectivity. Polar solvents like DMF accelerate triazole formation but may promote N2 substitution over N1. Conversely, nonpolar solvents like toluene favor N1 substitution but require higher temperatures (100–120°C). For the target compound, a mixed solvent system (e.g., DMF/ethanol 1:1) balances reactivity and selectivity, achieving 70–75% yields.

Temperature and Time Dependence

Extended reaction times (24–36 hours) improve conversion rates but risk decomposition of heat-sensitive intermediates. Kinetic studies indicate that 85% of the esterification occurs within the first 6 hours, with diminishing returns thereafter. Optimal conditions involve refluxing for 12 hours, followed by rapid cooling to quench side reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20 (d, J = 8.6 Hz, 1H, aromatic H-6)

  • δ 7.95 (s, 1H, triazole H-5′)

  • δ 6.80 (s, 2H, NH₂)

  • δ 3.88 (s, 3H, OCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 167.0 (C=O), 148.2 (C-3′), 144.5 (C-5′), 132.1–125.4 (aromatic carbons), 52.8 (OCH₃).

IR (KBr):

  • 1710 cm⁻¹ (C=O stretch), 1244 cm⁻¹ (C-O ester), 1049 cm⁻¹ (C-N triazole).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Mobile phases of acetonitrile/water (70:30) elute the compound at 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of triazole-containing benzoates are highly dependent on substituent types, positions, and ester modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Biological Activity Key Findings References
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate -NH₂ at C3, 1,2,4-triazole at C4, methyl ester Not explicitly reported Structural similarity to active anticancer/antifungal analogs suggests potential bioactivity.
Ethyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate Ethyl ester instead of methyl Discontinued (no data) Discontinuation may relate to stability or efficacy issues vs. methyl ester.
Methyl 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate (Compound 16) -SCH₃ at triazole C3, -NH₂ at triazole C5 Anticancer (IC₅₀: 8.2 µM, MCF-7) Higher activity attributed to methylthio group enhancing lipophilicity.
1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazoles (2a–h) Benzaldehyde core with phenylhydrazine substituents Antimycobacterial (MIC: 1.56–25 µg/mL) Electron-withdrawing substituents (e.g., -NO₂) improve activity against M. tuberculosis.
Triazoles with phenylethynyl pyrazole side chains (5a–5v) Ester hydrolyzed to carboxylic acid, then amidated Antifungal (MIC: 0.125 µg/mL) Ester-to-amide conversion enhances target binding and bioavailability.

Key Insights from Comparative Analysis

  • Substituent Position and Type: The amino group at C3 in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in analogs like Compound 16 (methylthio at triazole C3) . Ester vs. Amide: Methyl/ethyl esters (e.g., target compound) generally offer better membrane permeability than carboxylic acids, but hydrolysis to free acids or conversion to amides (as in ) can enhance target affinity . Triazole Regiochemistry: 1,2,4-Triazole derivatives (target compound) are more thermally stable and synthetically accessible than 1,2,3-triazoles, which require click chemistry .
  • Biological Activity Trends: Anticancer activity in Compound 16 (IC₅₀: 8.2 µM) highlights the importance of electron-donating groups (e.g., -NH₂) at the triazole ring for cytotoxicity . Antimycobacterial activity in correlates with electron-withdrawing substituents (e.g., -NO₂) on phenylhydrazine, suggesting similar tuning could optimize the target compound .
  • Synthetic Considerations: The target compound’s synthesis likely involves condensation of 3-amino-4-hydroxybenzoate with 1,2,4-triazole, analogous to methods in and . Ethyl ester analogs () may face challenges in large-scale synthesis or purification, leading to discontinuation .

Biological Activity

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound characterized by the presence of a triazole ring and a benzoate ester. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C10H10N4O2C_{10}H_{10}N_4O_2. The structure consists of a methyl ester linked to an amino-substituted triazole ring, which enhances its reactivity and biological potential.

PropertyValue
Molecular Weight210.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study reported that derivatives of triazole compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibacterial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance cytotoxic effects against specific cancer types .

Case Study:
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, indicating significant antiproliferative effects compared to control treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The triazole group can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.
  • DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA structures, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition and DNA interaction
3-Amino-1,2,4-triazoleLowModerateEnzyme inhibition
4-(1H-1,2,4-Triazol-1-yl)benzoic acidHighLowPotential DNA intercalation

Q & A

Q. How to troubleshoot low yields in multi-step syntheses of triazole derivatives?

  • Optimization :
  • Intermediate purification : Use flash chromatography after each step to remove byproducts .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

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